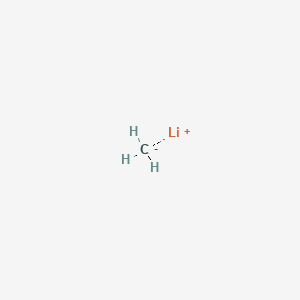

Metil litio

Descripción general

Descripción

Methyllithium is an organometallic compound, composed of one carbon atom bound to one lithium atom. It is a strong base and is a colorless liquid at room temperature. It is widely used in organic synthesis, as a reagent for the introduction of methyl groups into organic molecules. It has also been used in the synthesis of polymers, pharmaceuticals, and other materials.

Aplicaciones Científicas De Investigación

CH3Li CH_3Li CH3Li

, es un compuesto organolítico altamente reactivo que encuentra amplias aplicaciones en diversos campos científicos. A continuación, se presenta un análisis exhaustivo de seis aplicaciones distintas de Metil litio, cada una dentro de su sección dedicada.Síntesis orgánica

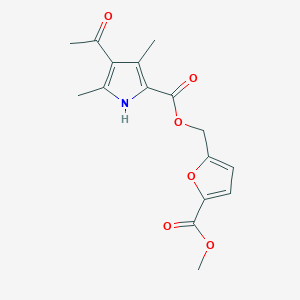

El this compound es un reactivo fundamental en los laboratorios de química orgánica para la síntesis de moléculas complejas. Actúa como un nucleófilo fuerte y una base, permitiendo la formación de enlaces carbono-carbono. Por ejemplo, se utiliza para agregar grupos metilo a compuestos carbonílicos, transformando las cetonas en alcoholes terciarios mediante un proceso de dos pasos . Esta reactividad es fundamental en la síntesis de productos farmacéuticos, productos naturales y nuevos materiales.

Reacciones de polimerización

En la ciencia de los polímeros, el this compound sirve como iniciador para las reacciones de polimerización aniónica . Ayuda en la creación de polímeros como el polibutadieno y el caucho de estireno-butadieno, que son materiales esenciales en las industrias automotriz y manufacturera. La capacidad del this compound para controlar el peso molecular y la estructura de los polímeros lo hace invaluable para producir materiales con propiedades específicas.

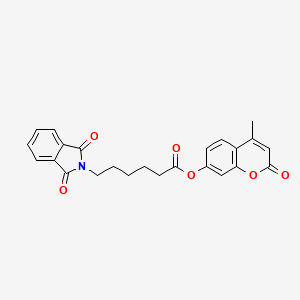

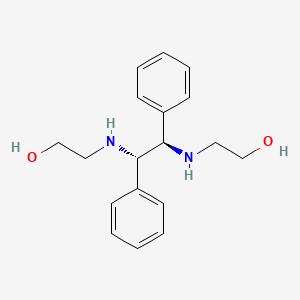

Productos farmacéuticos

La industria farmacéutica se beneficia del uso de this compound en la síntesis de principios activos farmacéuticos (API). Se utiliza en reacciones de alquilación alílica asimétricas, que son cruciales para la construcción de centros quirales en moléculas de fármacos . Esta aplicación es fundamental para el desarrollo de fármacos con alta potencia y selectividad.

Ciencia de los materiales

El this compound se utiliza en el desarrollo de nuevos materiales, particularmente en el campo de la nanotecnología. Se puede utilizar para modificar las propiedades superficiales de las nanopartículas, influyendo en su reactividad y estabilidad. Esto tiene implicaciones para la creación de materiales avanzados con aplicaciones en electrónica, catálisis y almacenamiento de energía .

Agroquímicos

En agroquímica, el this compound se utiliza para metilar sustratos, lo que es un paso clave en la síntesis de ciertos pesticidas y herbicidas . La introducción de grupos metilo puede alterar significativamente la actividad biológica de estos compuestos, mejorando su efectividad en la protección de los cultivos contra plagas y enfermedades.

Almacenamiento de energía

Si bien el this compound en sí no se utiliza directamente en el almacenamiento de energía, sus derivados y los principios de la química organolítica se aplican en el desarrollo de materiales para baterías . La investigación en esta área se centra en mejorar el rendimiento y la seguridad de las baterías de iones de litio, que son esenciales para las soluciones modernas de almacenamiento de energía.

Mecanismo De Acción

Target of Action

Methyllithium, the simplest organolithium reagent, is a highly reactive compound used in organic synthesis and organometallic chemistry . Its primary targets are electron acceptors and proton donors due to its strong basicity and high nucleophilicity .

Mode of Action

Methyllithium is both strongly basic and highly nucleophilic due to the partial negative charge on carbon . This makes it particularly reactive towards electron acceptors and proton donors . It is used as the synthetic equivalent of the methyl anion synthon .

Biochemical Pathways

Methyllithium is involved in numerous organic, inorganic, organometallic, and polymerization reactions . For example, ketones react with methyllithium to give tertiary alcohols in a two-step process . Nonmetal halides are also converted to methyl compounds with methyllithium .

Pharmacokinetics

It is orally well absorbed, mainly distributed in the total body water . .

Result of Action

The result of methyllithium’s action depends on the specific reaction it is involved in. For instance, when reacting with ketones, it forms tertiary alcohols . When reacting with nonmetal halides, it forms methyl compounds .

Action Environment

Methyllithium requires anhydrous conditions for operations because it is highly reactive towards water . Oxygen and carbon dioxide are also incompatible with methyllithium . Most reactions involving methyllithium are conducted below room temperature . It is usually used in solution with an ether as the solvent .

Safety and Hazards

Direcciones Futuras

Alkyllithium compounds account for important developments in organic synthesis, in many cases they were the starting point for important contributions to the organometallic chemistry of the transition metals . In future, the introduction of new solvent systems or specialized ligands will add new facets to the “Li world” .

Análisis Bioquímico

Biochemical Properties

Methyllithium plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules, primarily through nucleophilic addition and deprotonation reactions. Methyllithium can react with carbonyl-containing compounds, such as aldehydes and ketones, to form alcohols. It also interacts with acidic protons in biomolecules, leading to deprotonation and subsequent formation of new carbon-lithium bonds .

Cellular Effects

Methyllithium influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the redox state of cells and disrupting normal metabolic processes. Methyllithium has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can interfere with cellular signaling by modifying the activity of key signaling proteins and enzymes .

Molecular Mechanism

The molecular mechanism of methyllithium involves its interaction with biomolecules through nucleophilic addition and deprotonation reactions. Methyllithium can bind to carbonyl groups in biomolecules, forming new carbon-carbon bonds. It can also deprotonate acidic protons in biomolecules, leading to the formation of carbon-lithium bonds. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Methyllithium can also induce changes in gene expression by affecting the redox state of cells and activating stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyllithium can change over time due to its stability and degradation. Methyllithium is highly reactive and can degrade rapidly in the presence of moisture or air. This degradation can lead to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term exposure to methyllithium can also result in cumulative effects on cellular function, including oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of methyllithium vary with different dosages in animal models. At low doses, methyllithium can induce mild oxidative stress and changes in gene expression. At high doses, it can cause significant toxicity and adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a specific biological response. It is important to carefully control the dosage of methyllithium in experimental settings to avoid toxic effects .

Metabolic Pathways

Methyllithium is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. Methyllithium can also influence metabolite levels by modifying the redox state of cells and inducing oxidative stress. These effects can lead to changes in cellular metabolism and energy production .

Transport and Distribution

Methyllithium is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, depending on its interactions with biomolecules. Methyllithium can also affect its localization and accumulation by modifying the activity of transporters and binding proteins. These interactions can influence the overall distribution and effectiveness of methyllithium in biochemical reactions .

Subcellular Localization

The subcellular localization of methyllithium is influenced by its interactions with targeting signals and post-translational modifications. Methyllithium can be directed to specific compartments or organelles within cells, depending on its interactions with targeting signals. These interactions can affect the activity and function of methyllithium in biochemical reactions. Post-translational modifications can also play a role in the subcellular localization of methyllithium by altering its binding properties and interactions with biomolecules .

Propiedades

IUPAC Name |

lithium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Li/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLVCKWPAMTVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH3-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061273 | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

22.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917-54-4 | |

| Record name | Lithium, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B1224385.png)

![5-Bromo-2-furancarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1224389.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B1224393.png)

![6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one](/img/structure/B1224397.png)

![1-[4-[4-[[6-Bromo-2-(3-pyridinyl)-4-quinolinyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1224398.png)

![3-hydroxy-5-nitro-2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1224399.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1224400.png)

![4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1224401.png)

![2,4-dimethyl-N-[[4-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224402.png)

![2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B1224403.png)